3-Mercapto-2-methylpentan-1-ol

Vue d'ensemble

Description

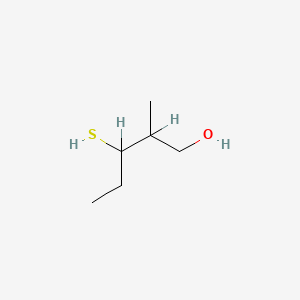

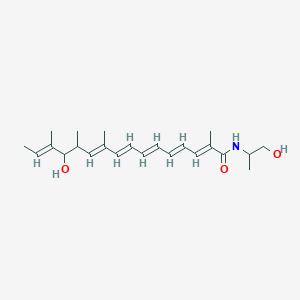

3-Mercapto-2-methylpentan-1-ol is a potent aroma compound that was first detected in thermally processed flavors and subsequently isolated from raw onions. Its chemical structure has been elucidated through mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) measurements, alongside the synthesis of the proposed structure. This compound exhibits a strong dependency on concentration for its sensory characteristics, displaying a pleasant meat broth, sweaty, onion, and leek-like odor at low concentrations (Widder et al., 2000).

Synthesis Analysis

The synthesis of this compound involves stereo- and enantioselective processes to determine the differences in sensory properties among its diastereomers and enantiomers. Key steps in the synthesis include a highly diastereoselective aldol reaction using a chiral auxiliary, leading to the enantiopure compounds. This meticulous synthesis process allows for the exploration of the compound's diverse sensory profiles (Sabater Lüntzel et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound has been confirmed through sophisticated analytical techniques, including MS and ^1H NMR. These methods have facilitated the identification of its structural attributes, contributing to a comprehensive understanding of its chemical identity and the basis for its aroma-generating capabilities.

Chemical Reactions and Properties

This compound's presence in raw and processed onions, as well as other Allium species, suggests its formation from specific precursors that are enzymatically generated during the cutting of raw onions. The quantification of this compound in various Allium species underscores its significance as a key aroma component and highlights its chemical reactivity and transformation under different conditions (Granvogl et al., 2004).

Applications De Recherche Scientifique

Aroma Compound in Food

3-Mercapto-2-methylpentan-1-ol was first identified in a complex thermally processed flavor and isolated from raw onions. Its sensory evaluation indicates a meat broth, sweaty, onion, and leek-like odor at low concentrations (Widder et al., 2000)(Widder et al., 2000). It was also found in higher concentrations in cooked onions, suggesting its formation from specific precursors during cutting (Granvogl et al., 2004)(Granvogl et al., 2004).

Odorant Receptor Research

This compound was shown to activate a specific human odorant receptor, OR2M3, exclusively among 190 key food odorants tested. This receptor's specificity suggests a human-specific function in detecting this onion key food odorant (Noe et al., 2017)(Noe et al., 2017).

Wine Aroma Analysis

Research into the quantification of this compound in wines revealed its significant role in the aroma of white wines like Sauvignon Blanc. Methods like stable isotope dilution assay and mass tandem spectrometry have been developed to accurately quantify its presence in wines (Schneider et al., 2003)(Schneider et al., 2003).

Exploration of Biogenesis in Wines

Investigations into the biogenesis of aromatic thiols in wine have identified this compound as a key compound. Synthesis of labeled precursors has helped demonstrate its formation under enological conditions (Roland et al., 2010)(Roland et al., 2010).

Role in Food Preservation

This compound has been studied for its antioxidant properties, particularly in inhibiting peroxynitrite-mediated cellular toxicity, suggesting potential applications in food preservation and health-related fields (Rose et al., 2003)(Rose et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 3-Mercapto-2-methylpentan-1-ol (3 M) is the human odorant receptor OR2M3 . This receptor is highly specific and narrowly tuned, responding exclusively to 3 M among the 190 key food odorants tested .

Mode of Action

3 M interacts with the OR2M3 receptor, activating it at submicromolar concentrations . This specificity suggests a modern human-specific, food-related function of OR2M3 in detecting this single onion key food odorant .

Biochemical Pathways

It’s known that 3 m is a key onion flavor (aroma) and has been found to impact the perception of basic tastes . For instance, it has been observed to enhance the savory intensity of monosodium glutamate .

Pharmacokinetics

It’s known that oral sensitivity to 3 m is lower than suggested by previous retronasal studies, but roughly consistent with concentrations in cooked allium varieties .

Result of Action

The activation of the OR2M3 receptor by 3 M results in the perception of a specific aroma, characterized as a broth-like, slightly sweaty, and onion-like . At low concentrations, it imparts a pleasant, meat-broth, sweaty, onion, and leek-like odor .

Action Environment

The action of 3 M is influenced by environmental factors. For instance, its impact on taste perception can be modulated by the context of the response. Furthermore, the savory enhancement was eliminated with nose-clips, suggesting that the effect is likely due to retronasal aroma rather than taste or mouthfeel .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

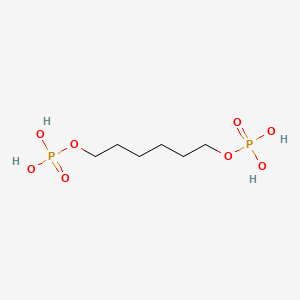

2-methyl-3-sulfanylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABNNYNSJFKZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870267 | |

| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; onion like aroma | |

| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 °C. @ 0.50 mm Hg | |

| Record name | 3-Mercapto-2-methylpentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | 3-Mercapto-2-methylpentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-0.995 | |

| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

227456-27-1 | |

| Record name | 3-Mercapto-2-methylpentan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-methylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-2-methyl-pentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanol, 3-mercapto-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-METHYLPENTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-2-methylpentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is so special about 3-mercapto-2-methylpentan-1-ol in terms of its aroma?

A1: this compound is a potent odorant responsible for the characteristic aroma of onions. It has an extremely low odor threshold in the pg/L range, meaning humans can detect it at incredibly low concentrations. [, ] This makes it a key food odorant, particularly within the Allium genus. [] Interestingly, its perceived aroma changes with concentration, ranging from pleasant meat broth and onion-like at low concentrations to potentially less desirable at higher levels. []

Q2: How is this compound formed in onions?

A2: This compound isn't directly present in intact onions. Instead, it forms from specific precursors when the onion is cut. This suggests an enzymatic process is involved. [] While the exact pathway is still being investigated, research suggests 3-mercapto-2-methylpentanal as a potential intermediate in this formation process. []

Q3: What makes this compound unique in its interaction with human olfactory receptors compared to other similar compounds?

A3: Unlike many odorants that activate multiple olfactory receptors, this compound shows remarkably high specificity for a single human olfactory receptor, OR2M3. [, ] This narrow tuning is quite rare and suggests a dedicated role for OR2M3 in detecting this specific onion key food odorant. [] This specificity is further emphasized by the fact that even closely related compounds within the 3-mercapto-2-methylalkan-1-ols series, or OR2M3 from closely related species, do not elicit the same response. []

Q4: How does the concentration of this compound change during cooking?

A4: Studies show a significant increase in this compound concentration after cooking onions. Raw onions contain relatively low amounts (8-32 µg/kg), but this increases drastically upon slicing, storage, and cooking, reaching levels of 34-246 µg/kg. [] This further supports the theory of enzymatic formation from precursors upon disrupting the onion's cellular structure. Interestingly, utilizing simultaneous steam distillation-extraction during food preparation can lead to even higher concentrations, exceeding 1200 µg/kg. []

Q5: Beyond onions, are there other sources of this compound in food?

A5: While most prominent in onions, this compound is also found in other Allium species. It's been identified and quantified in chives, scallions, and leek. [] Surprisingly, garlic and bear's garlic, despite belonging to the same genus, were found to lack this compound. [] This highlights the specificity of its presence even within a closely related group of plants.

Q6: What is the significance of this compound in the context of food science and culinary arts?

A6: This compound plays a crucial role in shaping the overall sensory experience of various dishes. Research on beef and pork gravies demonstrated its significant contribution to the characteristic "gravy-like" aroma. [] It was identified as a key odorant in both types of gravy, alongside other important compounds. [] Understanding its formation, concentration changes during cooking, and sensory impact can help chefs optimize flavor profiles in their dishes. Additionally, its high specificity for the OR2M3 receptor opens up possibilities for using it as a highly sensitive and specific marker for quality control and authentication in food products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)